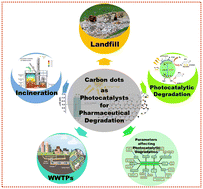Zero-dimensional luminescent carbon dots as fascinating analytical tools for the treatment of pharmaceutical based contaminants in aqueous media
Environmental Science: Water Research & Technology Pub Date: 2023-10-25 DOI: 10.1039/D3EW00220A
Abstract
Carbon dots (CDs), a fascinating category of nanomaterials, have sparked into an intense area of research among researchers, particularly in the diverse applications of environmental remediation ascribed to their inimitable features, including excellent biocompatibility, photostability, physicochemical attributes, and low toxicity. Herein, we have reviewed the most recent research on the environmental implications of pharmaceutical contaminants, conventional treatment techniques, and the application of CDs for the extraction and degradation of pharmaceutics in wastewater. Beyond presenting these features, the photocatalytic applications of CDs for the decomposition of pharmaceutical pollutants, along with pertinent structures and their probable effects on photocatalytic activity, have also been the topic of discussion in this review. Finally, challenges, future prospects, and typical limitations of CD technologies are addressed along with potential future directions for environmental remediation. Consequently, this study offers a succinct overview of the most recent advancements and difficulties in the field of CDs, particularly for researchers working on the degradation of pharmaceutical pollutants.


Recommended Literature
- [1] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [2] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [3] A gold nanoparticle-intercalated mesoporous silica-based nanozyme for the selective colorimetric detection of dopamine†
- [4] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [5] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [6] Organic chemistry
- [7] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [8] Stochastic vs. deterministic magnetic coding in designed cylindrical nanowires for 3D magnetic networks†
- [9] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [10] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 17117-21-4
-
CAS no.: 14941-53-8
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4









